4-Amino-2-fluoronicotinamide
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Overview
Description
4-Amino-2-fluoronicotinamide is a fluorinated derivative of nicotinamide, a compound that is structurally related to vitamin B3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-fluoronicotinamide typically involves the fluorination of nicotinamide derivatives. One common method includes the reaction of 2-fluoronicotinic acid with ammonia to form the desired amide. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of continuous flow reactors and automated synthesis can enhance the yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-fluoronicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.
Major Products: The major products formed from these reactions include various substituted nicotinamide derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
4-Amino-2-fluoronicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a radiopharmaceutical agent in imaging and therapy.
Medicine: Research is ongoing to explore its use in cancer treatment, particularly in targeting melanoma cells.
Mechanism of Action
The mechanism of action of 4-amino-2-fluoronicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in cellular metabolism, leading to the disruption of cancer cell growth and proliferation. Its fluorinated structure enhances its binding affinity to these targets, making it a potent agent in therapeutic applications .
Comparison with Similar Compounds
- 4-Amino-2-chloronicotinamide
- 4-Amino-2-bromonicotinamide
- 4-Amino-2-iodonicotinamide
Comparison: Compared to its halogenated counterparts, 4-amino-2-fluoronicotinamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased metabolic stability and enhanced binding affinity to biological targets. This makes this compound a more effective compound in various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C6H6FN3O |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
4-amino-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-5-4(6(9)11)3(8)1-2-10-5/h1-2H,(H2,8,10)(H2,9,11) |
InChI Key |
FQDCXBPEKCMJBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)N)F |
Origin of Product |
United States |
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